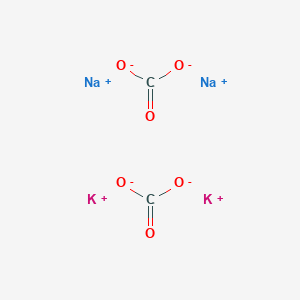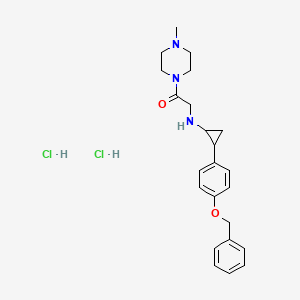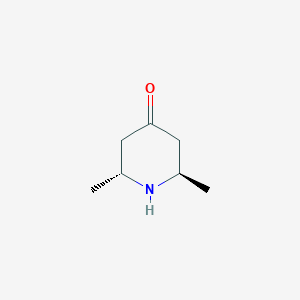
Potassiumsodium carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassiumsodium carbonate is a chemical compound composed of potassium, sodium, and carbonate ions. It is a mixed salt that combines the properties of both potassium carbonate and sodium carbonate. This compound is known for its various applications in different fields such as chemistry, industry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassiumsodium carbonate can be synthesized through the reaction of potassium carbonate and sodium carbonate in a 1:1 molar ratio. The reaction is typically carried out in an aqueous solution, where the two carbonates are dissolved and then mixed together. The resulting solution is then evaporated to obtain the solid compound.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The raw materials, potassium carbonate and sodium carbonate, are sourced from natural deposits or synthesized through various chemical processes. These materials are then mixed and processed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Potassiumsodium carbonate undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions where one of the ions is replaced by another ion.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen gas.
Reduction: Reducing agents such as hydrogen gas and carbon monoxide are used.
Substitution: Various halides and other ions can be used as substitutes.
Major Products Formed:
Oxidation: Products include various oxidized forms of the compound.
Reduction: Reduced forms of this compound are formed.
Substitution: Substituted compounds with different cations or anions are produced.
Scientific Research Applications
Potassiumsodium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in chemical reactions and as a reagent in various synthesis processes.
Biology: The compound is utilized in biological studies for maintaining pH levels in solutions.
Medicine: this compound is used in pharmaceutical formulations and as an excipient in drug manufacturing.
Industry: It is employed in the production of glass, ceramics, and detergents.
Mechanism of Action
The mechanism by which potassiumsodium carbonate exerts its effects depends on its specific application. In chemical reactions, it acts as a source of carbonate ions, which can participate in various processes. In biological and medical applications, it helps maintain pH levels and stabilize formulations.
Molecular Targets and Pathways:
Chemical Reactions: Carbonate ions are the primary molecular targets.
Biological Applications: The compound interacts with biological molecules to maintain pH balance.
Comparison with Similar Compounds
Potassium Bicarbonate (KHCO3)
Sodium Bicarbonate (NaHCO3)
Calcium Carbonate (CaCO3)
Properties
IUPAC Name |
dipotassium;disodium;dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.2K.2Na/c2*2-1(3)4;;;;/h2*(H2,2,3,4);;;;/q;;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLAMJRYXUGZHI-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2Na2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B8101750.png)


![Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8101763.png)
![[(4S)-4-amino-5-hydroxypentyl]urea](/img/structure/B8101764.png)




![3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,21S,23S,25S,26S,28S,31S,33S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B8101811.png)
![(1'S,3S,5'S,6'S,8'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one](/img/structure/B8101814.png)


![(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8101822.png)
